molecular formula C11H12O2 B019015 (Z)-Ethyl cinnamate CAS No. 4610-69-9

(Z)-Ethyl cinnamate

Cat. No.: B019015
CAS No.: 4610-69-9
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-HJWRWDBZSA-N
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Description

(Z)-Ethyl cinnamate, also known as (E)-ethyl cinnamate, is a naturally occurring, aromatic ester found in a variety of plant species, such as cinnamon, clove, and nutmeg. It is a colorless liquid with a pleasant, fruity odor and is used in perfumes, flavors, and fragrances. This compound has also been studied for its potential medicinal properties, including its anti-inflammatory, anti-viral, and anti-cancer activities.

Scientific Research Applications

  • Optical Properties : (Z)-cinnamic acids exhibit a higher hypsochromic shift in water than their (E)-counterparts. This property provides a basis for studying the functional and biotechnological roles of cinnamic acids (Salum et al., 2015).

  • Synthetic Chemistry : A practical approach for synthesizing (Z)-cinnamate derivatives via visible-light-driven isomerization has been presented, applicable to the synthesis of coumarins (Shu et al., 2019).

  • Reactivity Studies : The reactivity of Z and E isomers of ethyl-α-cyano-2-methyl cinnamate towards Grignard reagents was found to be significantly different, indicating no isomerization of the ethylenic double bond during the reaction (Cabaret et al., 1974).

  • Sunscreen Application : A zinc layered hydroxide intercalation compound with cinnamate shows excellent UVA and UVB absorption ability, suitable for safe and effective sunscreen application (Mohsin et al., 2013).

  • Medical Imaging : Ethyl cinnamate is a non-toxic solvent-based clearing reagent that rapidly clears organs, including calcified bone, for high-throughput analysis of renal function (Klingberg et al., 2017).

  • Photoreactivity in Cosmetics : Cinnamates used as sunscreens in cosmetics have high photoisomerization quantum yields, indicating their role in causing E-Z isomerization (Morlière et al., 1982).

  • Photosensitive Polymers : Ethyl α-cyano-4-(methacryloxy)cinnamate was synthesized to prepare photosensitive polymers with lower reactivity than methyl methacrylate (Mahy et al., 2006).

  • DNA-binding Properties : Zinc(II) and nickel(II) complexes with cinnamate ligands have significant DNA-binding properties (Wu et al., 2013).

  • Medical Synthesis : Ethyl cinnamate is synthesized by porcine pancreatic lipase immobilized on a hydrogel, highlighting its medical importance (Sharma et al., 2011).

  • Insect Attraction : Ethyl trans-cinnamate is one of the chemicals found in male Oriental fruit moth hairpencils that attract females (Baker et al., 1981).

  • Larvicidal Activity : Ethyl p-methoxycinnamate, found in Kaempferia galanga rhizome, is highly toxic to mosquito larvae, making it a potential mosquito control agent (Kim et al., 2008).

Mechanism of Action

Future Directions

The use of cinnamic acid, including (Z)-Ethyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Future research may focus on the development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material .

Biochemical Analysis

Biochemical Properties

(Z)-Ethyl cinnamate is involved in various biochemical reactions. It interacts with enzymes such as cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid, a key step in the phenylpropanoid pathway . This pathway is central to plant secondary metabolism, providing precursors for various phenylpropanoid compounds .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and context. For instance, in PC12 cells, a derivative of cinnamate, (2R, 3S)-pinobanksin-3-cinnamate, has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it participates in the E-Z isomerization and [2+2] cycloaddition reactions, which are key steps in the development of materials based on cinnamates .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in the cinnamate/monolignol pathway, the decrease in the concentration of benzoyl and cinnamoyl amino acid conjugates upon C4H induction indicates their rapid turnover, possibly including hydrolytic release of benzoate and cinnamate .

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .

Properties

IUPAC Name

ethyl (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4192-77-2
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

12 °C
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), EtOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with EtOH (10 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Ethyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C2H5) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.72 (1H, d, J=16.19 Hz), 7.43 (5H, m), 6.47 (1H, d, J=16.19 Hz), 4.28 (2H, q, J=7.09 Hz), 1.34 (3H, t, J=7.09 Hz); 13C-NMR (CDCl3, 75.4 MHz) δ166.9, 144.5, 130.1, 128.8, 128.5, 127.9, 118.2, 60.4, 14.2.
Quantity
7.5 mmol
Type
reactant
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11.3 mmol
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reactant
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Quantity
15 mL
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reactant
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10 mL
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solvent
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Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.51 g (0.025 mol) of benzoyl chloride, 3.125 g (0.03125 mol) of ethyl acrylate, 5.79 g (0.03125 mol) of tri-n-butylamine, 50 ml of toluene and 0.0561 g (0.00025 mol) of palladium acetate are introduced into a 100 ml glass flask and heated to 100° C., with stirring. A slight evolution of gas is observed. After the mixture has been stirred for 4 hours, it is cooled and the contents of the flask are extracted by shaking twice with 25 ml of 2 N hydrochloric acid at a time. The toluene phase is dried with magnesium sulfate and distilled. After the toluene has been distilled off, 2.9 g (0.0165 mol) of ethyl cinnamate are obtained, corresponding to a yield of 66% of theory; boiling point=135°-138° C./17×102Pa; nD20 =1.5592.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
3.125 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
0.0561 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods IV

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
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reactant
Reaction Step One
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5.42 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
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Quantity
2.24 mg
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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